

An In-depth Technical Guide to the Chemical Structure and Properties of Tianagliflozin

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Compound of Interest

Compound Name: *Tianagliflozin*

Cat. No.: *B611370*

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Introduction

Tianagliflozin, also known as Canagliflozin, is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a key protein involved in renal glucose reabsorption. As a member of the gliflozin class of drugs, it is utilized in the management of type 2 diabetes mellitus. By targeting SGLT2 in the proximal tubules of the kidney, **Tianagliflozin** effectively reduces the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion and a consequent lowering of blood glucose levels. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for **Tianagliflozin**.

Chemical Structure and Properties

Tianagliflozin is a C-glycosyl compound characterized by a glucitol ring attached to a substituted aromatic system containing a thiophene ring.

Chemical Structure:

 Chemical structure of Canagliflozin

IUPAC Name: (2S,3R,4R,5S,6R)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)oxane-3,4,5-triol[1]

Physicochemical Properties

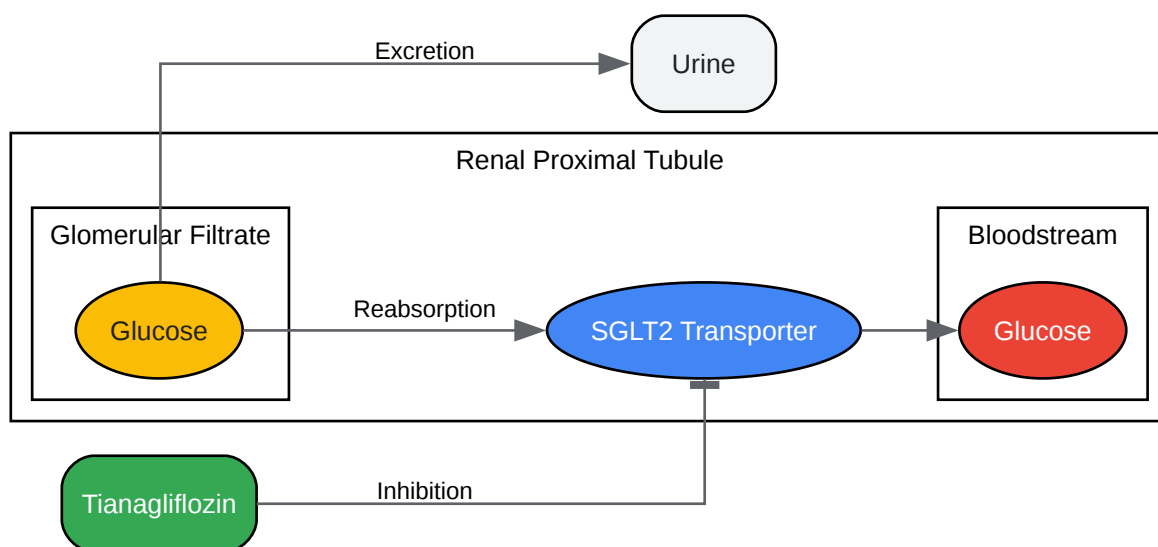
A summary of the key physicochemical properties of **Tianagliflozin** is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₂₄ H ₂₅ FO ₅ S	[1]
Molecular Weight	444.52 g/mol	[1]
pKa	13.34	[2]
logP	3.44	[2]
Solubility	Practically insoluble in aqueous media from pH 1.1 to 12.9. Soluble in organic solvents like DMSO and ethanol.	[3][4]
Melting Point	98 °C (208 °F)	[1]

Mechanism of Action and Signaling Pathway

Tianagliflozin exerts its therapeutic effect by selectively inhibiting SGLT2 in the kidneys. SGLT2 is responsible for approximately 90% of the glucose reabsorption from the glomerular filtrate back into the bloodstream. By blocking this transporter, **Tianagliflozin** promotes the excretion of glucose in the urine, thereby lowering elevated blood glucose levels in patients with type 2 diabetes. This mechanism is independent of insulin secretion or action.

The signaling pathway can be visualized as a direct inhibition of the SGLT2 transporter, which in turn affects downstream glucose homeostasis.



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Caption: Mechanism of action of **Tianagliflozin** via SGLT2 inhibition.

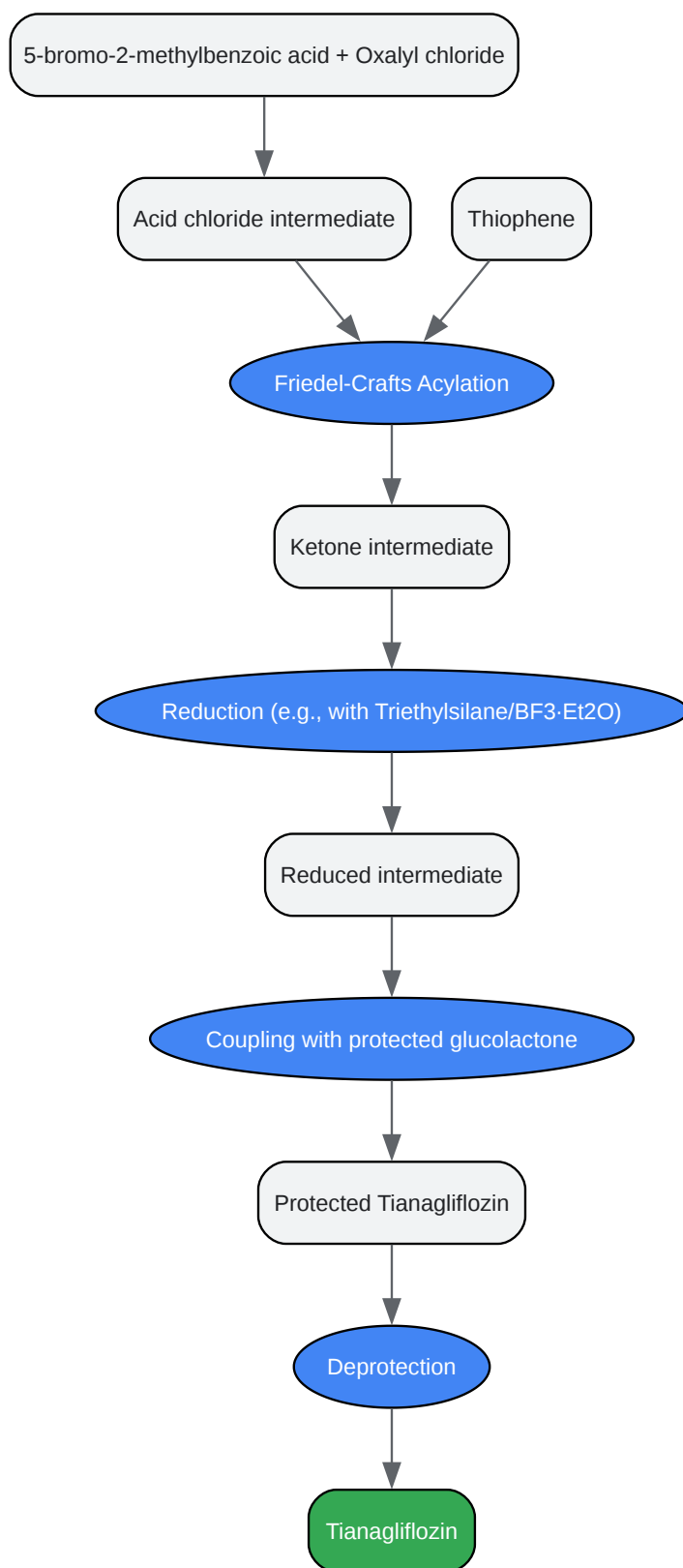
Experimental Protocols

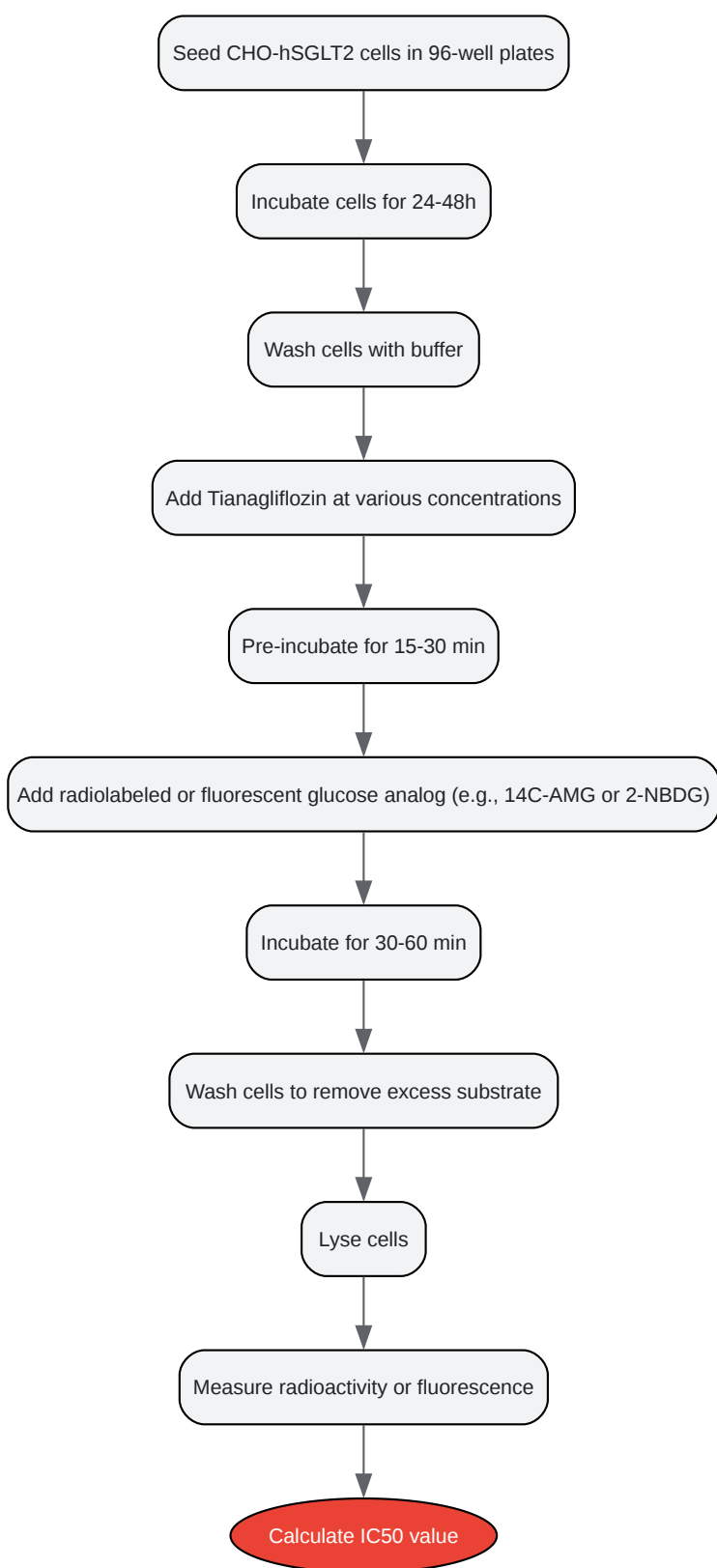
This section provides detailed methodologies for key experiments related to the synthesis, characterization, and evaluation of **Tianagliflozin**.

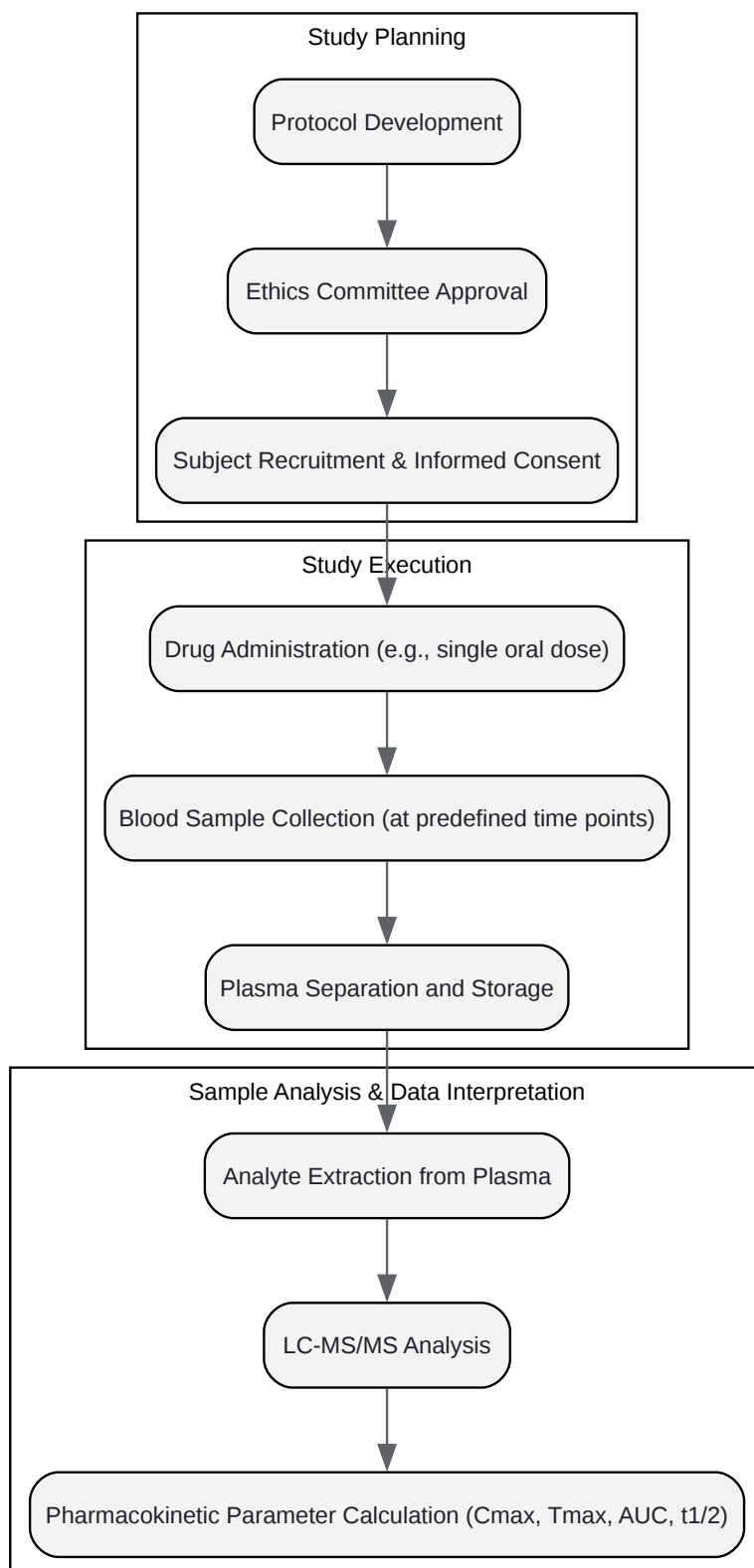
Synthesis of Tianagliflozin

The synthesis of **Tianagliflozin** can be achieved through a multi-step process. The following is a representative protocol based on published literature.

Experimental Workflow for a Key Synthesis Step:







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